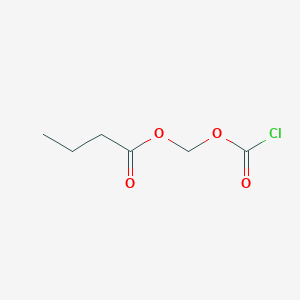![molecular formula C17H23NO6 B8396312 4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B8396312.png)
4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Overview
Description
4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate typically involves multiple steps. One common method includes the protection of functional groups, followed by esterification and carbamate formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate involves its interaction with specific molecular targets and pathways. The benzyl and carbamate groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with similar functional groups but different applications.
2-[2-(tert-Butoxycarbonylamino)ethoxy]ethoxyacetic acid: Shares the tert-butyl carbamate group and is used in different chemical reactions.
Uniqueness
4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H23NO6 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(15(20)22-4)10-14(19)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) |
InChI Key |
YESZKWMROMDSSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-1-{[2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl]-methylcarbonyl}-piperazine](/img/structure/B8396243.png)
![[Ethoxy(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B8396248.png)






![2-chloro-4,6-bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B8396284.png)
![5-(3,5-dichlorophenylthio)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B8396296.png)

![Methyl 6-bromo-1h-imidazo[4,5-c]pyridin-2-ylcarbamate](/img/structure/B8396304.png)


